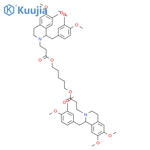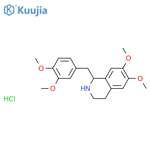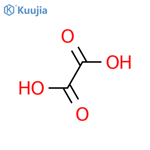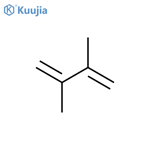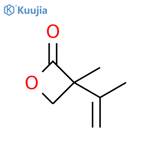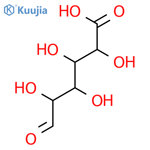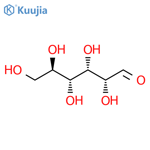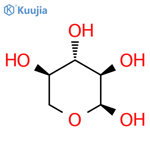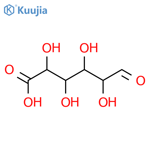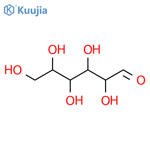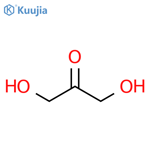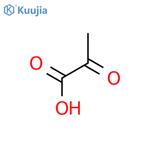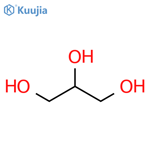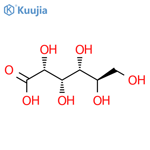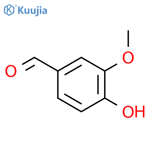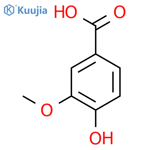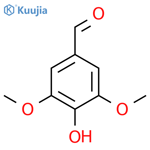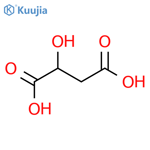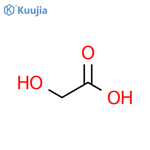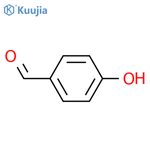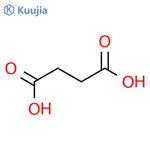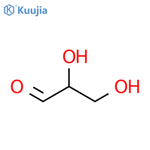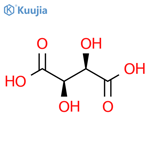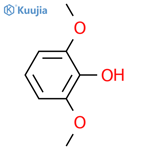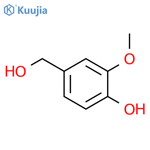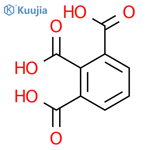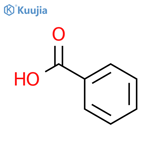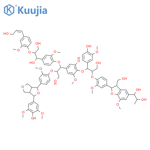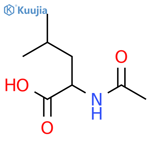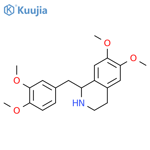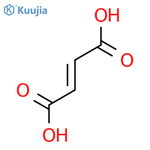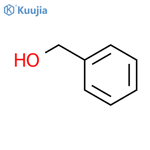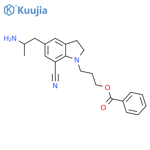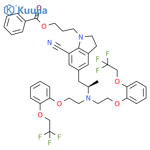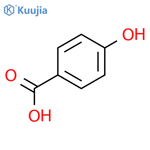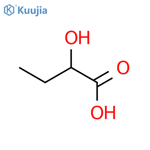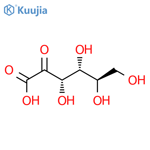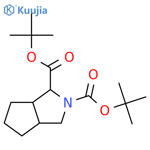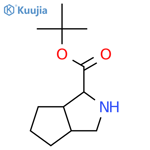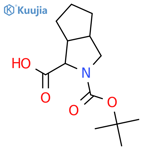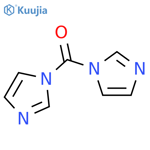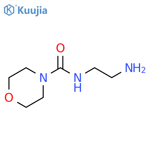- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50
Cas no 144-62-7 (Oxalic acid)

Oxalic acid Propiedades químicas y físicas
Nombre e identificación
-
- Oxalic acid
- OXALIC ACID REAGENT
- OXALIC ACID STANDARD
- OXALATE ION CHROMATOGRAPHY STANDARD
- PH STANDARD SOLUTION OXALATE BUFFER
- BETZ 0295
- ETHANEDIOIC ACID
- OXALIC ACID(P)
- Oxalicacid,0.1Nstandardsolution2.5LT
- Aktisal
- Aquisal
- DeerClean
- HOOCCOOH
- Oxaalzuur
- oxalic
- Oxalic acid, 0.1 N standard solution
- Oxalic acid Ethanedioic acid acide oxalique
- Oxalic acid anhydrous
- Ethanedionic acid
- Kleesαure
- Oxalsαure
- NSC 62774
- Oxiric acid
- Oxalsaeure
- Kyselina stavelova
- Acide oxalique
- Acido ossalico
- Acidum oxalicum
- Caswell No. 625
- Oxaalzuur [Dutch]
- Oxalsaeure [German]
- Acide oxalique [French]
- Acido ossalico [Italian]
- Kyselina stavelova [Czech]
- EPA Pesticide Chemical Code 009601
- Ethane-1,2-dioic acid
- C2H2O4
- Oxalate
- Ethandisaeure
- ox
- ethanedioic acid, ion(2-)
- H2ox
- OXALATE ION
- Oxalic acid standard titration solution
- Oxalic acid;Ethanedioic acid
-
- MDL: MFCD00002573
- Renchi: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
- Clave inchi: MUBZPKHOEPUJKR-UHFFFAOYSA-N
- Sonrisas: O([H])C(C(=O)O[H])=O
- Brn: 0385686
Atributos calculados
- Calidad precisa: 89.99530
- Masa isotópica única: 89.995
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 6
- Cuenta de enlace giratorio: 1
- Complejidad: 71.5
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Cuenta de receptores 3D funcionales: 4
- Recuento funcional de aniones 3D: 2
- Rmsd heterogénea: 0.4
- Recuento de isómeros conformacionales Cid: 1
- Carga superficial: 0
- Cuenta de enlace giratorio: 1
- Xlogp3: -0.3
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 74.6
- Peso molecular: 90.03
Propiedades experimentales
- Color / forma: Colourless transparent crystal
- Denso: 1.9
- Punto de fusión: 189.5 °C (dec.) (lit.)
- Punto de ebullición: 365.1°C (estimate)
- Punto de inflamación: 101-157°C
- índice de refracción: 1.4261 (estimate)
- PH: 1 (100g/l, H2O, 20℃)
- Disolución: water: soluble108g/L at 25°C
- Coeficiente de distribución del agua: 90 g/L (20 ºC)
- Estabilidad / vida útil: Stable, but moisture sensitive. Incompatible with metals.
- PSA: 74.60000
- Logp: -0.84440
- Olor: Odorless.
- Merck: 14,6911
- Color / forma: 0.1 M (COOH)2 (0.2N)
- Disolución: Soluble in ethanol, soluble in water, slightly soluble in ether, insoluble in benzene and chloroform
- Presión de vapor: <0.01 mmHg ( 20 °C)
- Sensibilidad: Sensitive to humidity
- PKA: 1.23(at 25℃)
- Punto de sublimación: 101-157 ºC
Oxalic acid Información de Seguridad
-
Símbolo:

- Palabra de señal:Warning
- Instrucciones de peligro: H302,H312
- Declaración de advertencia: P280
- Número de transporte de mercancías peligrosas:UN 3261 8/PG 3
- Wgk Alemania:1
- Código de categoría de peligro: 21/22-41
- Instrucciones de Seguridad: S24/25-S23-S36/37/39-S27-S26
- Rtecs:RO2450000
-
Señalización de mercancías peligrosas:

- Términos de riesgo:R21/22
- Categoría de embalaje:III
- Nivel de peligro:8
- Condiciones de almacenamiento:Store below +30°C.
- Nivel de peligro:8
- TSCA:Yes
- Grupo de embalaje:III
Oxalic acid Datos Aduaneros
- Código HS:29171110
- Datos Aduaneros:
China Customs Code:
2917111000
Oxalic acid PrecioMás >>
| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A6542712-1L |
Oxalic acid Standard , AnalyticalVolumetricSolution |
144-62-7 | 0.05M | 1l |
RMB 199.20 | 2025-02-21 | |
| Cooke Chemical | A7478812-1G |
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid |
144-62-7 | 97% | 1g |
RMB 10336.00 | 2025-02-21 | |
| Cooke Chemical | A6525012-25G |
Oxalic acid , Waterless grade |
144-62-7 | 99.0% | 25g |
RMB 31.20 | 2025-02-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049882-1L |
Oxalic acid |
144-62-7 | 0.01000 mol/L (0.02N) | 1l |
¥240 | 2024-05-25 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | AC17231000-1L |
Oxalic acid |
144-62-7 | solution 0,05 mol/l (0,1 N) | 1l |
¥- | 2023-01-16 | |
| Oakwood | 099499-100g |
Oxalic acid |
144-62-7 | 98% | 100g |
$20.00 | 2024-07-19 | |
| Oakwood | 099499-2.5Kg |
Oxalic acid |
144-62-7 | 98% | 2.5kg |
$151.00 | 2023-09-17 | |
| Oakwood | 099499-1Kg |
Oxalic acid |
144-62-7 | 98% | 1kg |
$77.00 | 2023-09-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O16290-500g |
Oxalic Acid |
144-62-7 | 500g |
¥86.0 | 2021-09-08 | ||
| Enamine | EN300-16428-0.1g |
oxalic acid |
144-62-7 | 93% | 0.1g |
$19.0 | 2023-07-07 |
Oxalic acid Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,
Synthetic Routes 3
1.2R:HCl, S:H2O, 6 h, acidify
- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes, Journal of Organic Chemistry, 2023, 88(15), 10403-10411
Synthetic Routes 4
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349
Synthetic Routes 5
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661
Synthetic Routes 6
- Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687
Synthetic Routes 7
Synthetic Routes 8
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
- Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone, ACS Applied Nano Materials, 2022, 5(12), 18977-18985
Synthetic Routes 12
- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187
Synthetic Routes 13
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493
Synthetic Routes 14
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization, Catalysis Communications, 2022, 172, 106532
Synthetic Routes 15
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,
Synthetic Routes 16
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
- Method for purifying Cisatracurium besylate, China, , ,
Synthetic Routes 17
Synthetic Routes 18
- Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid, ChemPhysChem, 2023, 24(7), e202200589
Synthetic Routes 19
- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid, New Journal of Chemistry, 2022, 46(39), 18744-18750
Synthetic Routes 20
- Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS, Journal of Cleaner Production, 2022, 371, 133332
Synthetic Routes 21
1.2 Solvents: Isopropanol
Synthetic Routes 22
- Novel process for the preparation of cisatracurium besylate, India, , ,
Synthetic Routes 23
- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,
Synthetic Routes 24
- CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid, Solar Energy, 2023, 254, 213-222
Synthetic Routes 25
Synthetic Routes 26
Synthetic Routes 27
- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997
Synthetic Routes 28
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14
Synthetic Routes 29
Synthetic Routes 30
Synthetic Routes 31
Synthetic Routes 32
Synthetic Routes 33
- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis, ACS Nano, 2022, 16(9), 15215-15225
Synthetic Routes 34
Synthetic Routes 35
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C
- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534
Synthetic Routes 36
1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C
- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir, Organic Process Research & Development, 2014, 18(10), 1234-1244
Synthetic Routes 37
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
- Preparation of cisatracurium besylate intermediate, China, , ,
Synthetic Routes 38
1.2R:HCl, S:H2O, acidify
- Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2, Angewandte Chemie, 2023, 62(3), e202214710
Synthetic Routes 39
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ; pH 3, 20 °C
- Method for synthesizing landiolol hydrochloride, China, , ,
Oxalic acid Raw materials
- (R)-tert-butyl Butyrate Norlaudanosine
- D-Fructose
- N,N'-Carbonyldiimidazole
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 2,3-Dimethyl-1,3-butadiene
- Hemicellulase
- D(+)-Mannose
- D-Glucuronic Acid
- Vanillin
- Sulfate Lignin
- Cellulose
- Oxalic acid
- pentane-1,5-diol
- Vanillic acid
- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester
- Lignin
- D(+)-Glucose
- Veratryl alcohol
- N-Acetyl-L-(-)-leucine
- Guaiacol
- D(+)-Xylose
- D-Galacturonic acid
- 1-Butyl-3-methylimidazolium thiocyanate
- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Glycerol
- (3S,3aS,6aR)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
- 3-{5-[(2r)-2-aminopropyl]-7-cyano-2,3-dihydro-1h-indol-1-yl}propy L Benzoate
- (1S)-tetralin-1-amine
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- 2-2-(2,2,2-Trifluoroethoxy)phenoxyethyl Methanesulfonate
- 2,6-Dimethoxyphenol
- Vanillyl alcohol
- D-Galactose
- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)
- Lignocellulose
Oxalic acid Preparation Products
- 3-Methyl-3-(1-methylethenyl)-2-oxetanone (77192-32-6)
- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic acid tert-butyl ester (714194-68-0)
- Lactate (50-21-5)
- D-Fructose (57-48-7)
- Silodosin Dimer 7-Cyano Benzoate (885340-14-7)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-oxopentanoic acid (123-76-2)
- Benzyl alcohol (100-51-6)
- D-Gluconic acid (526-95-4)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- Dihydroxyacetone (96-26-4)
- Terephthalic acid (100-21-0)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- D-Glucuronic Acid (6556-12-3)
- Butanoic acid,2-hydroxy- (600-15-7)
- Maleic acid (110-16-7)
- Vanillin (121-33-5)
- Oxalic acid (144-62-7)
- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)
- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)
- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)
- Vanillic acid (121-34-6)
- 5-Hydroxymethylfurfural (67-47-0)
- DL-Glyceraldehyde (56-82-6)
- Trimellic Acid (528-44-9)
- Guaiacol (90-05-1)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- Fumaric acid (110-17-8)
- Syringaldehyde (134-96-3)
- Benzoic acid (65-85-0)
- L(+)-Tartaric acid (87-69-4)
- Pyruvaldehyde (78-98-8)
- Malic acid (6915-15-7)
- 2-hydroxyacetic acid (79-14-1)
- 2-oxoacetic acid (298-12-4)
- (R,R)-N,N'-Didemethyl Atracurium (64228-84-8)
- 2-Keto-d-gluconic Acid (669-90-9)
- GLUCONIC ACID (133-42-6)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 4-Hydroxybenzaldehyde (123-08-0)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- butanedioic acid (110-15-6)
- Pyruvic acid (127-17-3)
- Benzaldehyde (100-52-7)
Oxalic acid Proveedores
Oxalic acid Literatura relevante
-
1. Back matter
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Información adicional sobre Oxalic acid
Oxalic Acid (144-62-7): Propiedades Químicas y Aplicaciones en Biofarmacia
El ácido oxálico (CAS 144-62-7) es un compuesto orgánico dicarboxílico ampliamente estudiado en el campo de la biofarmacia debido a su estructura molecular única y versatilidad. Con una fórmula química de C2H2O4, este ácido se encuentra naturalmente en plantas como la espinaca y el ruibarbo, pero también se sintetiza industrialmente para aplicaciones farmacéuticas. Su capacidad para quelar iones metálicos lo convierte en un componente clave en la formulación de agentes desintoxicantes, especialmente en el tratamiento de intoxicaciones por metales pesados. Investigaciones recientes destacan su potencial en la modulación de enzimas metabólicas, lo que ha generado interés en terapias para enfermedades como la hiperoxaluria. Además, su papel en la síntesis de fármacos antitumorales está siendo explorado, aprovechando su capacidad para interferir en la proliferación celular.
Oxalic Acid (144-62-7) en Investigación de Fármacos Antimicrobianos
En la era de la resistencia a los antibióticos, el ácido oxálico (144-62-7) emerge como un candidato prometedor en el desarrollo de agentes antimicrobianos de amplio espectro. Estudios in vitro han demostrado su eficacia contra patógenos como Escherichia coli y Staphylococcus aureus, gracias a su mecanismo de acción que altera la permeabilidad de la membrana celular. La comunidad científica está investigando su sinergia con otros compuestos bioactivos para potenciar su actividad, reduciendo así las dosis requeridas y minimizando efectos secundarios. Este enfoque es especialmente relevante en el diseño de tratamientos para infecciones cutáneas y formulaciones tópicas. Además, su biodegradabilidad lo posiciona como una alternativa ecológica frente a los desinfectantes convencionales, alineándose con las demandas actuales de sostenibilidad en la industria farmacéutica.
Oxalic Acid (144-62-7) y su Rol en Terapias Metabólicas
El ácido oxálico (CAS 144-62-7) está ganando atención en el ámbito de las terapias metabólicas, particularmente en el manejo de trastornos relacionados con el metabolismo del calcio y el hierro. Su interacción con la vía de los oxalatos lo vincula a condiciones como la nefrolitiasis, donde su regulación podría prevenir la formación de cálculos renales. Investigaciones recientes publicadas en revistas como Journal of Medicinal Chemistry exploran su uso en combinación con inhibidores enzimáticos para tratar enfermedades raras como la enfermedad de Fabry. Además, su capacidad para modular la actividad mitocondrial lo convierte en un foco de estudio para enfermedades neurodegenerativas, aunque se requiere más investigación para superar desafíos como su posible toxicidad en altas concentraciones.
Seguridad y Regulación del Ácido Oxálico (144-62-7) en Aplicaciones Farmacéuticas
La seguridad del ácido oxálico (144-62-7) es un tema crítico en su aplicación farmacéutica. Agencias como la FDA y la EMA han establecido límites estrictos para su uso en medicamentos, basados en estudios de toxicología que evalúan su impacto renal y hepático. Sin embargo, avances en sistemas de liberación controlada, como nanopartículas poliméricas, están mitigando estos riesgos al dirigir específicamente el compuesto a tejidos diana. En el ámbito regulatorio, su clasificación como excipiente o principio activo varía según la concentración, un aspecto clave para fabricantes que buscan aprobación de nuevos fármacos. Foros científicos destacan la necesidad de protocolos estandarizados para su manipulación, asegurando tanto la eficacia terapéutica como la seguridad del paciente.
Futuro del Ácido Oxálico (144-62-7) en Biotecnología Médica
El futuro del ácido oxálico (144-62-7) en biotecnología médica es brillante, con investigaciones pioneras explorando su integración en sistemas de diagnóstico molecular y terapias génicas. Su capacidad para actuar como sensor redox en biosensores está siendo aprovechada para detectar marcadores tempranos de cáncer. Paralelamente, proyectos en fase preclínica investigan su uso como adyuvante en vacunas, potenciando la respuesta inmune mediante la activación de vías inflamatorias controladas. La combinación con tecnologías emergentes como la inteligencia artificial para optimizar sus propiedades farmacocinéticas podría revolucionar su aplicación, posicionándolo como un componente multifuncional en la medicina personalizada del siglo XXI.
144-62-7 (Oxalic acid) Productos relacionados
- 611-73-4(Benzoylformic acid)
- 1113-38-8(Ammonium oxalate)
- 6100-20-5(Oxalic Acid Potassium Salt Dihydrate)
- 563-96-2(Glyoxylic acid monohydrate)
- 6009-70-7(Ammonium oxalate monohydrate)
- 1460-34-0(3-methyl-2-oxopentanoic acid)
- 298-12-4(2-oxoacetic acid)
- 7722-88-5(Sodium Pyrophosphate)
- 7758-29-4(Sodium Triphosphate)
- 127-95-7(Potassium hydrogen oxalate)


